4-(4-bromophenoxy)-N,N-dimethylbutanamide
Overview
Description
4-(4-bromophenoxy)-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It features a bromophenoxy group attached to a butanamide backbone, with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-N,N-dimethylbutanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a solvent like carbon disulfide.
Preparation of 4-bromophenoxybutanoic acid: The 4-bromophenol is then reacted with butanoic acid under suitable conditions to form 4-bromophenoxybutanoic acid.
Amidation: The final step involves the reaction of 4-bromophenoxybutanoic acid with dimethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenoxy)-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-(4-aminophenoxy)-N,N-dimethylbutanamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the bromophenoxy group.
Hydrolysis: 4-bromophenoxybutanoic acid and dimethylamine.
Scientific Research Applications
4-(4-bromophenoxy)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxy)-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may play a crucial role in binding to these targets, while the amide backbone provides stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromophenol: A simpler compound with a bromophenoxy group but lacking the amide and dimethyl groups.
4-(4-bromophenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(4-bromophenoxy)-N-methylbutanamide: Similar but with only one methyl group on the nitrogen atom.
Uniqueness
4-(4-bromophenoxy)-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-bromophenoxy)-N,N-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBSMMAVUNOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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